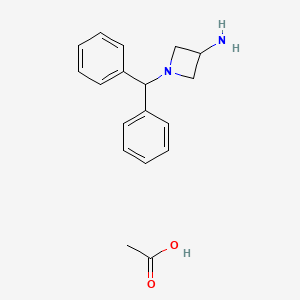
Methyl N-(aminocarbonyl)phenylalaninate
Übersicht
Beschreibung
“Methyl N-(aminocarbonyl)phenylalaninate” is a derivative of phenylalanine . Phenylalanine is an aromatic amino acid that is alanine in which one of the methyl hydrogens is substituted by a phenyl group .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which could include “this compound”, involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or a secondary amine . Another approach is the biosynthesis of L-phenylalanine from glucose in wild strains, which involves lengthy steps and stringent feedback regulation .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO2 . The average mass is 179.2157 Da and the monoisotopic mass is 179.094628665 Da .Chemical Reactions Analysis
“this compound” is a derivative of phenylalanine, which is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C10H13NO2 . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .Wirkmechanismus
Target of Action
Methyl N-(aminocarbonyl)phenylalaninate, also known as methyl 2-(carbamoylamino)-3-phenylpropanoate, is a derivative of phenylalanine Phenylalanine, the parent compound, is known to interact with proteins such asFimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans .
Mode of Action
Tyrosine is then used to synthesize the neurotransmitters dopamine and norepinephrine . These neurotransmitters play crucial roles in maintaining alertness, improving memory, and reducing hunger pains .
Biochemical Pathways
Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase can lead to the buildup of homogentisate, resulting in the production of black urine . It’s important to note that these pathways are associated with phenylalanine, and the exact pathways for this compound may vary.
Pharmacokinetics
For instance, the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of phenylalanine are all factors that influence its bioavailability .
Result of Action
For example, it plays a role in the production of other important amino acids and is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(aminocarbonyl)phenylalaninate NAC has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for long-term storage and use in experiments. Additionally, this compound NAC is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it is not suitable for use in experiments involving animals, as it can be toxic at high doses. Additionally, it is not suitable for use in experiments involving cell cultures, as it can interfere with cell metabolism.
Zukünftige Richtungen
There are a number of potential future directions for research involving Methyl N-(aminocarbonyl)phenylalaninate NAC. One potential direction is to further investigate its role in drug metabolism, with the aim of developing new prodrugs. Additionally, further research could be conducted to investigate the protective effects of this compound NAC against oxidative stress and neurotoxicity. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound NAC, such as its use in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Methyl N-(aminocarbonyl)phenylalaninate NAC has been used as a research tool in a variety of scientific studies, including those related to drug metabolism, neuroprotection, and oxidative stress. In drug metabolism studies, this compound NAC has been used to investigate the role of N-acetylcysteine in drug metabolism and to evaluate the potential of N-acetylcysteine as a prodrug. In neuroprotection studies, this compound NAC has been used to study the protective effects of N-acetylcysteine against oxidative stress and neurotoxicity. Finally, in oxidative stress studies, this compound NAC has been used to evaluate the protective effects of N-acetylcysteine against oxidative damage.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(carbamoylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)9(13-11(12)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENMTJKPVUQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)





![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)



![methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B3168403.png)

